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Compound of Interest

Compound Name: 4,8,12-Trioxatridecan-1-ol

Cat. No.: B082328 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 4,8,12-Trioxatridecan-1-ol, a polyether alcohol with the chemical formula C₁₀H₂₂O₄ and a

molecular weight of 206.28 g/mol .[1] Due to the limited availability of published experimental

spectra for this specific compound, this document focuses on predicted spectroscopic features

based on its chemical structure, which incorporates a primary alcohol and multiple ether

linkages. Detailed, generalized experimental protocols for obtaining Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data
The following tables summarize the anticipated peak assignments for the ¹H NMR, ¹³C NMR,

and IR spectra of 4,8,12-Trioxatridecan-1-ol, as well as the expected fragmentation patterns

in Mass Spectrometry.

Table 1: Predicted ¹H NMR Spectral Data for 4,8,12-Trioxatridecan-1-ol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.65 t 2H -CH₂-OH (C1)

~3.55 - 3.45 m 12H

-O-CH₂- (C2, C3, C5,

C6, C7, C9, C10,

C11)

~3.30 s 3H -O-CH₃ (C13)

~2.50 br s 1H -OH

~1.80 p 2H -CH₂- (C2)

Table 2: Predicted ¹³C NMR Spectral Data for 4,8,12-Trioxatridecan-1-ol

Chemical Shift (δ) ppm Assignment

~75 - 65 -O-CH₂-

~61 -CH₂-OH (C1)

~59 -O-CH₃ (C13)

~32 -CH₂- (C2)

Table 3: Predicted IR Absorption Bands for 4,8,12-Trioxatridecan-1-ol

Wavenumber (cm⁻¹) Intensity Assignment

3600 - 3200 Strong, Broad O-H stretch (alcohol)

2950 - 2850 Strong C-H stretch (alkane)

1150 - 1050 Strong C-O stretch (ether and alcohol)

Table 4: Predicted Mass Spectrometry Fragmentation for 4,8,12-Trioxatridecan-1-ol
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m/z Fragment Ion

206 [M]⁺ (Molecular Ion)

189 [M - OH]⁺

175 [M - CH₂OH]⁺

45, 59, 73, 87, 101, 115, 129, 143 Cleavage at C-O bonds of the polyether chain

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument

parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4,8,12-Trioxatridecan-1-ol in 0.5-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of

solvent will depend on the sample's solubility.

Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

Place the tube in the NMR spectrometer.

Acquire ¹H and ¹³C NMR spectra using a standard pulse program. For ¹H NMR, a sufficient

number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR,

a larger number of scans will be necessary due to the lower natural abundance of the ¹³C

isotope.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.
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Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., tetramethylsilane, TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the

compound between two salt plates (e.g., NaCl or KBr).

Solution: Alternatively, dissolve the sample in a solvent that has minimal IR absorption in

the regions of interest (e.g., CCl₄ or CS₂).

Data Acquisition:

Obtain a background spectrum of the salt plates or the solvent cell.

Place the sample in the IR spectrometer.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

Introduce a dilute solution of the sample into the mass spectrometer.

Common ionization techniques for this type of molecule include Electrospray Ionization

(ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is often suitable for

polar molecules and can be coupled with liquid chromatography for sample purification.
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Mass Analysis:

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight, or ion trap).

Detection and Spectrum Generation:

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity

versus m/z.

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to

fragment specific ions and analyze the resulting daughter ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4,8,12-Trioxatridecan-1-ol.

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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